![molecular formula C46H31F3NO5PS B14078630 N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)
N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound featuring anthracene moieties. Anthracene derivatives are known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to their efficient blue-emitting properties .
Vorbereitungsmethoden
The synthesis of N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which is used to construct the anthracene-based framework . The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF). Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the anthracene rings are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the development of advanced materials for OLEDs and other electronic devices
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets through its anthracene moieties. These interactions can influence various pathways, such as electron transport in OLEDs. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial for its function in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Compared to other anthracene derivatives, N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide is unique due to its complex structure and the presence of the trifluoromethanesulfonamide group. Similar compounds include:
- 9,10-di(naphthalen-2-yl)anthracene
- 2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole .
These compounds share the anthracene core but differ in their substituents and overall structure, which can lead to variations in their properties and applications.
Eigenschaften
Molekularformel |
C46H31F3NO5PS |
|---|---|
Molekulargewicht |
797.8 g/mol |
IUPAC-Name |
N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C46H31F3NO5PS/c47-46(48,49)57(52,53)50-56(51)54-43-37(39-33-13-5-1-9-29(33)25-30-10-2-6-14-34(30)39)19-17-27-21-23-45(41(27)43)24-22-28-18-20-38(44(55-56)42(28)45)40-35-15-7-3-11-31(35)26-32-12-4-8-16-36(32)40/h1-20,25-26H,21-24H2,(H,50,51) |
InChI-Schlüssel |
IWVLFUMNFOGDJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)OP(=O)(OC8=C(C=CC1=C38)C9=C1C=CC=CC1=CC1=CC=CC=C19)NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


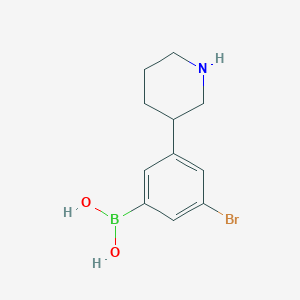
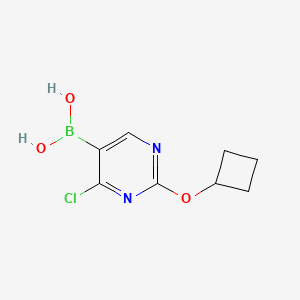
![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)

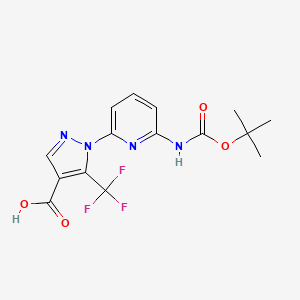
![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)

![1,3,6,7-tetramethyl-8-[2-(phenylamino)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078583.png)
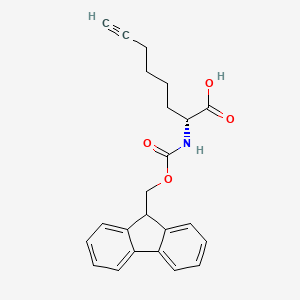
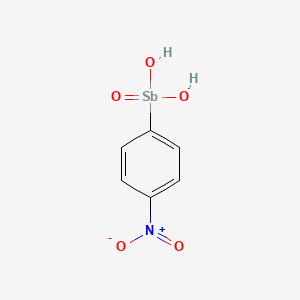
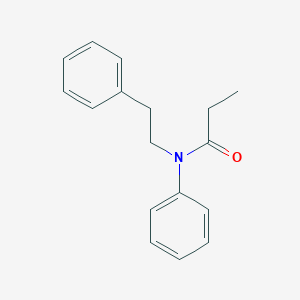

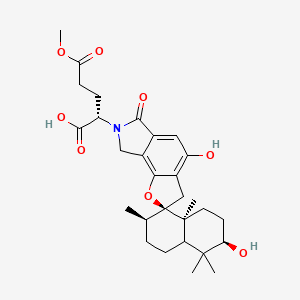
![Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B14078610.png)
